molecular formula C17H21I2NO4 B4961321 N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine

N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine

Cat. No. B4961321
M. Wt: 557.16 g/mol
InChI Key: CTCHSIJLRUXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine, also known as AMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AMPI is a derivative of tyrosine, an amino acid that plays an important role in the synthesis of proteins and neurotransmitters.

Mechanism of Action

N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine works by binding to thyroid hormone receptors and activating them. This leads to the recruitment of co-activators and the initiation of gene transcription. The specific genes that are activated depend on the tissue and cell type, but they generally play a role in metabolism, growth, and development.
Biochemical and Physiological Effects
N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine can increase the expression of genes involved in metabolism and energy expenditure. In vivo studies have shown that N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine can increase basal metabolic rate and promote weight loss in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine in lab experiments is its specificity for thyroid hormone receptors. This allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a tool for investigating the role of thyroid hormone receptors in various physiological processes. Finally, there is potential for the development of new derivatives of N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine involves the reaction of 3,5-diiodotyrosine with propargyl alcohol in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine has been used in various scientific studies to investigate its potential applications in the field of biochemistry and physiology. One of the most significant applications of N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine is its use as a tool to study the activity of thyroid hormone receptors. N-(2-hydroxy-2-methyl-3-heptyn-1-yl)-3,5-diiodotyrosine has been shown to bind to these receptors and activate them, leading to changes in gene expression and physiological responses.

properties

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-hydroxy-2-methylhept-3-ynyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21I2NO4/c1-3-4-5-6-17(2,24)10-20-14(16(22)23)9-11-7-12(18)15(21)13(19)8-11/h7-8,14,20-21,24H,3-4,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHSIJLRUXWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(C)(CNC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21I2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3,5-diiodophenyl)-2-[(2-hydroxy-2-methylhept-3-ynyl)amino]propanoic acid

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